N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide
Description
N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is a thiourea derivative characterized by a thiophene-2-carboxamide core linked via a carbamothioyl group to a 4-(acetylamino)phenyl substituent. This compound shares synthetic routes with other acylthiourea derivatives, typically involving cyclization of thiocarbamoyl precursors with halogenated reagents .
Properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9(18)15-10-4-6-11(7-5-10)16-14(20)17-13(19)12-3-2-8-21-12/h2-8H,1H3,(H,15,18)(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHNWMDPTZLVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. The reaction is carried out in alcoholic sodium ethoxide, which acts as a base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, research on breast cancer cell lines demonstrated a significant reduction in cell viability upon treatment, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Enzyme Inhibition : It has shown strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases .
Biological Studies
The compound's biological activities extend beyond anticancer and antimicrobial effects:
- Antioxidant Activity : Research indicates that it possesses antioxidant properties, potentially protecting cells from oxidative stress.
- Pharmacokinetics and Toxicity : Preliminary studies suggest rapid absorption and wide distribution in tissues, with low toxicity observed in animal models at therapeutic doses. The elimination half-life is approximately 6 hours, making it a candidate for further pharmacological studies.
Materials Science
In addition to its biological applications, this compound is being explored for use in organic semiconductors:
- Organic Electronics : The compound's unique electronic properties make it suitable for developing advanced materials in organic electronics, including flexible substrates for electronic devices.
Comparative Studies with Similar Compounds
To understand the uniqueness of this compound, comparisons with similar compounds reveal its enhanced potency:
| Compound | Activity Level |
|---|---|
| This compound | High |
| N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | Moderate |
| N-{[4-(hydroxyphenyl]carbamothioyl}thiophene-2-carboxamide | Low |
This table highlights the superior biological activity of the compound compared to its analogs, attributed to its specific structural features that enhance enzyme inhibition and antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with various molecular targets. The compound exhibits enzyme inhibition activity, particularly against acetylcholinesterase and butyrylcholinesterase . This inhibition is achieved through the binding of the compound to the active site of the enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison of Thiourea-Based Thiophene Carboxamides
Key Structural and Functional Differences
However, it may reduce membrane permeability relative to hydrophobic substituents like methyl or chloro . Pyridinyl substituents (e.g., Compound 77 ) enhance metal-binding capacity, as seen in Co(II)/Ni(II)/Cu(II) complexes with antioxidant properties .
Bioactivity Trends :
- Antitubercular activity is strongly influenced by substituent bulk and electronics. For example, Compound 79 (with a 2-chlorobenzamide and phenylethyl group) showed superior inhibition of M. tuberculosis due to enhanced hydrophobic interactions with the InhA enzyme.
- Antioxidant activity in metal complexes (e.g., Co(II) in ) correlates with thiourea’s chelating ability, a feature the target compound may share if metallated.
Synthetic Yields and Stability :
- The target compound’s synthesis likely follows routes similar to and , involving cyclization of thiocarbamoyl precursors. Yields for analogous compounds range from 50–84% .
- High melting points (e.g., 226–228°C for Compound 7j ) suggest crystalline stability, which the target compound may exhibit if similarly substituted.
Research Implications and Gaps
- Bioactivity Screening: The target compound’s acetylamino group merits evaluation against tuberculosis and antioxidant targets, given the efficacy of structural analogs .
- Structural Optimization : Introducing halogens or bulkier aryl groups could enhance bioactivity, as seen in Compound 79 .
- Computational Studies : Molecular docking could predict interactions with InhA or antioxidant enzymes, leveraging data from .
Biological Activity
N-{[4-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H16N2O2S2
- Molecular Weight : 348.43 g/mol
The presence of both a thiophene ring and an acetylamino group contributes to its unique biological profile, allowing for interactions with various biological targets.
Anticancer Properties
This compound has been evaluated for its anticancer activity. In vitro studies have demonstrated:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Case Study : A study on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Hepatic metabolism |
| Elimination Half-life | Approximately 6 hours |
| Toxicity | Low toxicity observed in animal models at therapeutic doses |
Comparative Studies
When compared to similar compounds, this compound demonstrates enhanced potency:
| Compound | Activity Level |
|---|---|
| This compound | High |
| N-{[3-(acetylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | Moderate |
| N-{[4-(hydroxyphenyl]carbamothioyl}thiophene-2-carboxamide | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Receptor Binding : It interacts with cellular receptors that mediate apoptosis and survival signals.
- Reactive Oxygen Species (ROS) Generation : Treatment induces oxidative stress in cancer cells, promoting cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
